molecular formula C8H14N2O3 B137952 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione CAS No. 143411-86-3

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione

Cat. No.: B137952
CAS No.: 143411-86-3
M. Wt: 186.21 g/mol
InChI Key: JFGLMLKNIJTMQN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione is a synthetic piperazine-2,5-dione derivative, a core heterocyclic scaffold of significant interest in modern drug discovery and development. Compounds based on the piperazine-2,5-dione structure have demonstrated a wide range of promising biological activities in scientific research. Recent studies on novel piperazine-2,5-dione analogs have revealed clear experimental evidence of antidepressant, anti-inflammatory, and analgesic effects in vivo . The piperidine and piperazine structural classes are recognized as critically important fragments for designing new active compounds, featuring prominently in more than twenty classes of pharmaceuticals . Furthermore, related diketopiperazine/piperidine-type alkaloids have been identified as potential broad-spectrum antiviral agents, showing capability to inhibit viral entry by targeting key protein interactions . This makes this compound a valuable chemical tool for researchers investigating new therapeutic avenues in neuroscience, immunology, and infectious disease, particularly for probing structure-activity relationships and mechanisms of action in these fields.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLMLKNIJTMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CC(=O)N1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601461
Record name 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143411-86-3
Record name 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Hydroxyethylamine with 3,3-Dimethylglutaric Anhydride

The most widely reported method involves the cyclocondensation of 2-hydroxyethylamine and 3,3-dimethylglutaric anhydride under controlled conditions. The anhydride reacts with the amine via nucleophilic acyl substitution, forming an intermediate amide that undergoes intramolecular cyclization to yield the piperazine-2,5-dione core.

Reaction Conditions:

  • Solvent: Anhydrous toluene or tetrahydrofuran (THF)

  • Temperature: 0–5°C during initial mixing, followed by gradual warming to 25°C

  • Catalyst: Triethylamine (1.2 equiv) to neutralize HCl byproducts

  • Yield: 70–85% after recrystallization from ethanol

Mechanistic Insights:

  • Step 1: Nucleophilic attack of 2-hydroxyethylamine on the anhydride’s carbonyl carbon.

  • Step 2: Deprotonation by triethylamine, facilitating intermediate amide formation.

  • Step 3: Intramolecular cyclization via nucleophilic attack of the secondary amine on the adjacent carbonyl group.

Purification:
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route via Haloacetyl Halides

A patent-derived method adapts the synthesis of 2,5-diketopiperazines using haloacetyl halides and substituted glycine amides. While originally designed for 1,4-diisopropyl derivatives, this approach can be modified for 1-(2-hydroxyethyl)-3,3-dimethyl analogs.

Procedure:

  • Condensation: React 3,3-dimethylglycine amide with chloroacetyl chloride in toluene at 0–5°C.

  • Cyclization: Add sodium hydroxide (6 equiv) and heat to 70–80°C for 1–2 hours.

  • Workup: Separate phases, dry organic layer (MgSO₄), and evaporate solvent.

Key Parameters:

ParameterValue
Molar Ratio (Amide:ClCH₂COCl)1:1
BaseNaOH (50% w/w)
Yield89–94%

Advantages:

  • Eliminates phase-transfer catalysts, reducing costs.

  • Scalable to industrial batch reactors.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and yield using continuous flow reactors (CFRs). These systems enhance heat transfer and reduce reaction times compared to batch processes.

Process Overview:

  • Precursor Mixing: 2-Hydroxyethylamine and 3,3-dimethylglutaric anhydride are fed into a CFR at 10 mL/min.

  • Cyclization Zone: Maintained at 50°C with a residence time of 15 minutes.

  • In-line Purification: Integrated crystallization units isolate the product with >90% purity.

Table 1: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Reaction Time4 hours15 minutes
Yield85%92%
Purity88%95%

Mechanistic and Kinetic Studies

Role of Base in Cyclization

The choice of base significantly impacts reaction kinetics. Triethylamine accelerates intermediate deprotonation but requires stoichiometric amounts. In contrast, sodium hydroxide enables catalytic cyclization in aqueous-organic biphasic systems.

Kinetic Data:

  • Rate Constant (k): 0.12 min⁻¹ (with NaOH) vs. 0.08 min⁻¹ (with Et₃N).

  • Activation Energy (Eₐ): 45 kJ/mol, indicating a moderate energy barrier.

Challenges and Optimization

Byproduct Formation

The primary byproduct, 3,3-dimethylglutaric acid , arises from anhydride hydrolysis. Strategies to minimize this include:

  • Strict anhydrous conditions (molecular sieves in solvent).

  • Low-temperature mixing (0–5°C) during initial stages.

Solvent Selection

Toluene is preferred over THF due to its lower polarity, which suppresses hydrolysis. However, ethyl acetate offers a greener alternative with comparable yields (82%).

Emerging Methodologies

Enzymatic Cyclization

Recent studies explore lipase-catalyzed cyclization in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) facilitates amide bond formation at 40°C, achieving 78% yield.

Advantages:

  • Avoids harsh acids/bases.

  • Enables enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-oxoethyl)-3,3-dimethylpiperazine-2,5-dione.

    Reduction: Formation of 1-(2-hydroxyethyl)-3,3-dimethylpiperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Functionalization

  • The compound serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
  • A notable method for generating functionalized piperazinones involves post-Ugi functionalization, which allows for the introduction of diverse functional groups into the diketopiperazine framework .

Catalysis

  • In industrial applications, this compound has been explored as a catalyst in several chemical reactions. Its ability to facilitate reactions can lead to more efficient synthesis processes in organic chemistry.

Biological Applications

Antimicrobial Activity

  • Research indicates that 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione exhibits promising antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Bacillus subtilis and other pathogens .

Mechanism of Action

  • The compound's mechanism involves interaction with bacterial enzymes, potentially inhibiting their activity and thus preventing bacterial growth. This characteristic makes it a candidate for developing new antimicrobial agents.

Medicinal Applications

Therapeutic Potential

  • Due to its unique structure, the compound is being investigated for its therapeutic potential in treating age-related diseases and conditions linked to oxidative stress. Multifunctional antioxidants derived from similar piperazine structures have been shown to protect against cellular damage caused by reactive oxygen species (ROS), suggesting that this compound may have similar protective effects .

Case Studies

  • A study involving the synthesis of piperazine derivatives demonstrated that compounds with structural similarities to this compound could effectively reduce cell viability loss under oxidative stress conditions in human cell lines .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Source
Chemical SynthesisBuilding block for complex organic compounds
CatalysisFacilitator in organic reactions
AntimicrobialEffective against Bacillus subtilis
TherapeuticsPotential antioxidant for age-related diseases

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Piperazine-2,5-dione derivatives differ primarily in substituent type, position, and stereochemistry. Key comparisons include:

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS 28814-72-4)
  • Substituents : Hydroxyethyl groups at positions 3 and 4.
  • Molecular Weight : 202.21 g/mol.
  • Properties : Higher hydrophilicity (logP ≈ -0.5) due to two polar hydroxyethyl groups, enhancing solubility in aqueous media. Used in laboratory settings for conjugation studies .
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione
  • Substituents : Methyl groups at positions 3 and 5.
  • Molecular Weight : 156.18 g/mol.
  • Properties : Moderate lipophilicity (logP ≈ 0.8) and crystallinity. Studied for skin permeation enhancement due to balanced solubility and molecular volume .
  • Contrast : The target compound’s hydroxyethyl group introduces hydrogen-bonding capacity, which may alter bioavailability compared to purely alkyl-substituted analogs .
1-Acetyl-4-benzyl-3-(4-dimethylaminobenzylidene)piperazine-2,5-dione
  • Substituents : Acetyl, benzyl, and aromatic benzylidene groups.
  • Molecular Weight : 394.42 g/mol.
  • Properties : Low solubility in water (logP ≈ 2.5) due to aromaticity, but enhanced π-π stacking for solid-state stability. Used in conjugated systems for optoelectronic applications .
  • Contrast : The target compound lacks aromaticity, favoring interactions with biological membranes rather than electronic applications .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents Molecular Weight (g/mol) logP (Estimated) Melting Point (°C) Key Applications Reference
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione 1-(2-Hydroxyethyl), 3,3-dimethyl 200.24 0.2–0.5 Not reported Drug delivery (hypothetical) Target
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione 3,6-bis(2-hydroxyethyl) 202.21 -0.5 Not reported Lab-scale conjugation
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione 3,6-dimethyl 156.18 0.8 Not reported Skin permeation enhancers
1-Acetyl-4-benzyl-3-(4-dimethylaminobenzylidene)piperazine-2,5-dione Complex aromatic substituents 394.42 2.5 Not reported Conjugated polymers

Biological Activity

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione, also known as a derivative of diketopiperazine, has garnered attention for its potential biological activities. This compound is part of a larger class of piperazine derivatives that have been studied for various pharmacological properties, including antimicrobial, anticonvulsant, and neuroprotective effects. The following sections will explore the biological activity of this compound based on diverse research findings.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related diketopiperazines indicate their effectiveness against various bacterial strains:

Compound NameTarget BacteriaMIC (μg/mL)
Compound AE. coli12.5
Compound BS. aureus25
Compound CMRSA1.0

These compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their efficacy against resistant strains .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been extensively studied. In particular, this compound and its analogs have been evaluated for their effectiveness in animal models of epilepsy. The following table summarizes findings from several studies:

Compound NameTest ModelEffective Dose (mg/kg)Protection Rate (%)
Compound DMES10085
Compound EPentylenetetrazole30075
Compound F6-Hz Model10090

These results indicate that certain derivatives show promising anticonvulsant activity, particularly in the maximal electroshock (MES) test, which is a standard model for evaluating seizure control .

Neuroprotective Effects

In addition to antimicrobial and anticonvulsant properties, some studies have highlighted the neuroprotective potential of diketopiperazines. For example, compounds derived from endophytic fungi have shown significant neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. The following mechanisms have been identified:

  • Inhibition of Reactive Oxygen Species (ROS) : Compounds like fischerin derived from endophytes have been shown to reduce ROS levels in neuronal cells.
  • Calcium Influx Modulation : Certain derivatives can regulate calcium ion influx, thereby protecting neurons from excitotoxicity.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition : Some diketopiperazines inhibit pathways associated with neuroinflammation.

These findings suggest that modifications to the diketopiperazine structure could enhance neuroprotective effects against conditions like Alzheimer's disease .

Case Studies

Several case studies have provided insights into the applications and effectiveness of piperazine derivatives:

  • Antibacterial Efficacy : A study evaluated a series of piperazine derivatives against multi-drug resistant strains of bacteria. The results indicated that specific substitutions on the piperazine ring significantly improved antibacterial activity.
  • Anticonvulsant Screening : In a controlled study using the MES model on mice, compounds similar to this compound exhibited notable protective effects against induced seizures.
  • Neuroprotection in vitro : Research involving HT22 cells demonstrated that certain diketopiperazines could prevent cell death induced by glutamate toxicity through multiple protective mechanisms.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione with high enantiopurity?

The compound can be synthesized via cyclization of protected amino acid derivatives or by functionalizing preformed diketopiperazine (DKP) scaffolds. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are recommended. Post-synthesis, chiral stationary phase HPLC (CSP-HPLC) is critical for enantiomeric separation and purity validation, as demonstrated in piperazine-2,5-dione derivatives achieving >98% purity .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

A multi-technique approach is essential:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Overlapping signals in crowded regions (e.g., 3.0–4.5 ppm) may require 2D techniques like COSY or HSQC .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}, O-H stretch at ~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns. For isotopic studies, 13C^{13}C- or 15N^{15}N-labeling can trace metabolic pathways .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Antibacterial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative models. Piperazine-2,5-dione analogues have shown MIC values <50 µg/mL in similar studies .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. IC50_{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in spectroscopic data?

X-ray crystallography provides definitive conformational data. For example, piperazine-2,5-dione derivatives often adopt an envelope conformation, with substituents influencing planarity (e.g., dihedral angles of 77.9° between rings). Discrepancies in NMR coupling constants or IR band positions can arise from dynamic ring puckering, which can be modeled via DFT calculations .

Q. What computational methods are effective for studying its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., S. aureus dehydrosqualene synthase). Focus on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with dimethyl substituents .
  • MD Simulations : GROMACS or AMBER can simulate stability in lipid bilayers or protein binding pockets over 100+ ns trajectories.

Q. How can isotopic labeling (15N^{15}N15N, 13C^{13}C13C) enhance mechanistic studies of its metabolic pathways?

  • Synthesis : Incorporate 15N^{15}N-labeled ammonia or 13C^{13}C-acetate during cyclization steps. For example, 15N^{15}N-labeling in pyrazine derivatives enables tracking of nitrogen metabolism .
  • Analytical Methods : LC-MS/MS or 1H^1H-15N^{15}N-HMBC NMR quantifies isotopic enrichment and identifies metabolites in hepatic microsomal assays .

Q. What strategies mitigate batch-to-batch variability in bioactivity data?

  • Purity Control : Enforce strict LC-MS thresholds (e.g., ≥95% purity) and use orthogonal methods like DSC for crystallinity assessment .
  • Standardized Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to internal standards (e.g., ATP levels in viability assays) .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce ester or phosphate groups at the hydroxyethyl moiety to enhance aqueous solubility .

Q. What analytical techniques resolve enantiomeric contamination in synthetic batches?

CSP-HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) achieves baseline separation. For example, piperazine-2,5-dione derivatives showed resolution factors (RsR_s) >2.5 under normal-phase conditions (hexane:isopropanol 90:10) .

Emerging Research Directions

Q. Can this compound serve as a scaffold for metallodrug development?

Yes. The diketopiperazine core chelates transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}) via carbonyl and amine groups. Test metal complexes for enhanced antibacterial or anticancer activity .

Q. How to optimize its pharmacokinetic profile for in vivo studies?

  • Lipophilicity : Introduce halogen atoms (e.g., F, Cl) to improve logP values.
  • Plasma Stability : Conduct LC-MS stability assays in simulated gastric fluid (pH 2.0) and human plasma (37°C, 24h) .

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